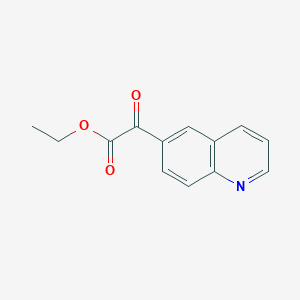

Ethyl 2-oxo-2-(quinolin-6-yl)acetate

Description

Ethyl 2-oxo-2-(quinolin-6-yl)acetate is a quinoline-derived ester characterized by a ketone group (oxo) at the α-position of the acetate moiety. Quinoline-based compounds are frequently explored for their biological activity, including antimicrobial and anticancer properties, due to their planar aromatic systems and ability to interact with biological targets .

The compound’s synthesis likely involves condensation reactions between quinoline-6-carboxylic acid derivatives and ethyl oxalyl chloride, as seen in structurally similar compounds (e.g., ethyl 2-oxo-2-[(2-sulfamoylphenyl)amino]acetate, synthesized in 62% yield via analogous methods) .

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

ethyl 2-oxo-2-quinolin-6-ylacetate |

InChI |

InChI=1S/C13H11NO3/c1-2-17-13(16)12(15)10-5-6-11-9(8-10)4-3-7-14-11/h3-8H,2H2,1H3 |

InChI Key |

ZYMZRJYOCJHSFU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=C(C=C1)N=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of Ethyl 2-oxo-2-(quinolin-6-yl)acetate with its analogs:

*Hypothetical molecular weight calculated based on structural similarity.

†Derived from molecular formula.

Key Observations:

- Ethyl 2-(quinolin-6-yl)acetate (lacking the oxo group) exhibits a lower molecular weight (215.25) and distinct physical properties, including a defined melting point (26–27°C) and higher boiling point (341°C) .

Crystallographic and Packing Behavior

- Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate (a coumarin analog) exhibits planar molecular geometry and sheet-like packing due to hydrogen bonding between oxo groups and adjacent molecules .

- Quinoline derivatives with bulky substituents (e.g., p-toluenesulfonamido in ) often deviate from planarity, resulting in centrosymmetric dyads rather than extended sheets .

Implications for this compound: The oxo group may promote hydrogen bonding, leading to crystalline phases with predictable packing arrangements. Such properties are critical for applications in optoelectronics or as crystallographic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.